N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One eco-friendly method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the target compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting protein kinases and GABA receptors.
Biological Research: The compound is studied for its potential as a fluorescent probe and its role in modulating biological pathways.
Industrial Applications: It is incorporated into polymers for use in solar cells and other materials science applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets such as protein kinases and GABA receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
Uniqueness
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17N5O2/c1-23-16-10-8-14-19-18-13(21(14)20-16)7-9-15(22)17-11-12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,17,22) |
InChI Key |
CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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